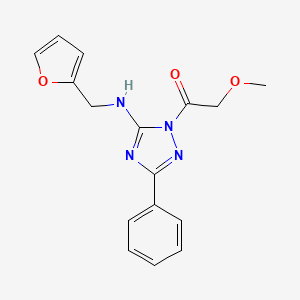![molecular formula C17H18N2O2 B5726603 N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
N-[4-(isobutyrylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]benzamide, also known as IBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation and pain. This compound has also been shown to modulate the activity of various enzymes and transcription factors, as mentioned above.
実験室実験の利点と制限
One advantage of using N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and inflammation research. This compound has also been shown to have a high degree of selectivity for its target enzymes and transcription factors, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential clinical use. Another area of interest is the investigation of this compound's potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
合成法
N-[4-(isobutyrylamino)phenyl]benzamide can be synthesized through a series of chemical reactions, starting with the reaction between 4-aminobenzamide and isobutyryl chloride. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield this compound. This synthesis method has been described in detail in various scientific publications.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]benzamide has been studied for its potential applications in various areas of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death, suggesting its potential use in treating neurodegenerative diseases. In inflammation research, this compound has been shown to reduce inflammation and pain, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKYDYAKPTZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
![2-chloro-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5726532.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)





![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)